molecular formula C11H10BrNOS B2828812 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one hydrobromide CAS No. 1955523-30-4

1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one hydrobromide

Cat. No.: B2828812
CAS No.: 1955523-30-4
M. Wt: 284.17
InChI Key: CXRHCKSTPIJUNQ-UHFFFAOYSA-N
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Description

1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one hydrobromide is a synthetic organic compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is known for its unique structure, which includes a thiazole ring, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one hydrobromide typically involves the reaction of 2-phenylthiazole with ethanone under specific conditions. The process can be summarized as follows:

    Starting Materials: 2-Phenylthiazole and ethanone.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.

    Purification: The product is purified through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one hydrobromide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The thiazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve halogenating agents or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one hydrobromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one hydrobromide involves its interaction with specific molecular targets. For instance, as a potential lipoxygenase inhibitor, it binds to the enzyme’s active site, preventing the formation of leukotrienes, which are involved in inflammatory responses . This inhibition can reduce inflammation and provide therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one hydrobromide can be compared with other thiazole-containing compounds, such as:

    2-Phenylthiazole: A precursor in the synthesis of the target compound.

    Thiazole: The basic structure found in many biologically active molecules.

    Thiazolidine: A related compound with a different ring structure.

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of the ethanone group, which imparts unique chemical and biological properties. Its potential as a lipoxygenase inhibitor and its diverse applications in research and industry highlight its significance.

Properties

IUPAC Name

1-(2-phenyl-1,3-thiazol-4-yl)ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS.BrH/c1-8(13)10-7-14-11(12-10)9-5-3-2-4-6-9;/h2-7H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRHCKSTPIJUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC(=N1)C2=CC=CC=C2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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